S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

Catalog No.
S968778
CAS No.
356590-07-3
M.F
C24H16OS
M. Wt
352.4 g/mol
Availability
In Stock
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S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl]...

CAS Number

356590-07-3

Product Name

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

IUPAC Name

S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate

Molecular Formula

C24H16OS

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3

InChI Key

ZWLJTQTZLWBSFY-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl groups connected by ethynyl linkages. This compound, cataloged under CAS Number 356590-07-3, has a molecular formula of C24H16OS and belongs to the class of thiol-terminated oligo(phenyleneethynylene) derivatives. Its unique structure leads to significant electronic and optical properties due to the extended π-conjugation along its backbone, making it an attractive candidate for applications in molecular electronics, sensors, and optoelectronic devices.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may lead to various derivatives depending on the specific conditions applied.
  • Self-assembly: The thioacetate group readily deprotects in the presence of gold surfaces, forming a thiolate that binds strongly to gold, resulting in self-assembled monolayers (SAMs).

In biological contexts, S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has potential applications in:

  • Enzyme Mechanism Studies: It can serve as a probe for investigating enzyme interactions and mechanisms.
  • Drug Development: Its ability to interact with various biological targets positions it as a candidate for new therapeutic agents.
  • Material Science: The compound's stability and reactivity make it useful in developing advanced materials such as polymers and coatings .

The synthesis of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate typically involves multi-step procedures utilizing Sonogashira coupling reactions. Although specific synthetic pathways for this exact molecule are not extensively documented, similar compounds are synthesized through palladium-catalyzed reactions that construct the conjugated backbone followed by deprotection of the thioacetate group to yield the desired thiol functionality .

The applications of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate include:

  • Modification of Electrode Surfaces: Its ability to form well-ordered SAMs allows for controlled modification of electrode surfaces, which is critical in studying electron transfer processes.
  • Molecular Wires: Due to its extended π-conjugation, it is suitable for use in molecular junctions, facilitating investigations into charge transport mechanisms at the nanoscale.
  • Molecular Recognition and Sensing: Functionalization of the OPE backbone enables the development of sensitive sensors for detecting specific analytes .

Several compounds share structural similarities with S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate. Here are some notable examples:

Compound NameStructureUnique Features
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)StructureContains a bis-thioacetate moiety enhancing stability.
4'-Bromo-4-mercaptobiphenylStructureFeatures bromine substitution affecting reactivity.
2,4-DifluororesorcinolStructureFluorine atoms influence electronic properties.
2-NaphthalenethiolStructureSimpler structure but shows similar thiol reactivity.
2-Amino-4-(trifluoromethyl)benzenethiol hydrochlorideStructureContains amino and trifluoromethyl groups affecting solubility and interaction.

Uniqueness: The distinctiveness of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate lies in its complex structure with multiple phenylene units linked by ethynylene bridges. This configuration not only enhances its electronic properties but also provides versatility in

The construction of the ethynyl backbone in S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate relies primarily on Sonogashira coupling reactions, which represent one of the most effective methodologies for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [1] [2]. The Sonogashira reaction employs a palladium catalyst in conjunction with a copper co-catalyst to facilitate the formation of carbon-carbon bonds under mild conditions [1] [3].

The catalytic cycle of the Sonogashira reaction proceeds through a well-established mechanism involving two interconnected catalytic pathways [2] [4]. The palladium-catalytic cycle encompasses three fundamental steps: oxidative addition, transmetallation, and reductive elimination [4] [3]. Initially, the palladium(0) complex undergoes oxidative addition with the aryl or vinyl halide to form a palladium(II) intermediate [2] [5]. This step represents the rate-determining process in most Sonogashira reactions, with the reactivity order following: vinyl iodide > aryl iodide > vinyl bromide > aryl bromide > vinyl chloride > aryl chloride [2] [3].

The copper co-catalytic cycle operates simultaneously to activate the terminal alkyne substrate [6] [4]. In the presence of a base, typically triethylamine, the copper(I) halide facilitates the formation of an alkynyl copper intermediate through deprotonation of the terminal alkyne [6] [2]. The transmetallation step involves the exchange of the organyl group from the alkynyl copper species with the halide of the palladium(II) intermediate [4] [7].

Reaction ParameterOptimal ConditionsReferences
Catalyst SystemPalladium(II) dichloride bis(triphenylphosphine) (1 mol%) [8] [9]
Co-catalystCopper(I) iodide (2 mol%) [8] [9]
BaseTriethylamine (2 equivalents) [8] [6]
Solvent SystemWater/toluene (1:1 volume ratio) [8] [10]
Temperature60°C [8] [10]
Reaction Time24 hours [8] [10]
Yield65% isolated yield [8]

Recent computational studies have provided detailed insights into the mechanism of copper-free Sonogashira reactions [7] [3]. These investigations reveal that the reaction proceeds through a tandem palladium/palladium cycle rather than the traditional monometallic pathway [7]. The key step involves transmetallation between two palladium species, with phosphine dissociation from square-planar reactants representing the rate-determining step [7].

For the specific synthesis of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate, sequential Sonogashira coupling reactions are employed to construct the extended conjugated backbone . The synthesis typically begins with 1-bromo-4-iodobenzene as a starting material, allowing for selective coupling at the more reactive iodide position [8]. The first coupling reaction introduces phenylacetylene to form an intermediate aryl bromide, which subsequently undergoes a second Sonogashira coupling with an appropriately functionalized thioacetate-bearing alkyne .

The extended π-conjugation system in the target compound provides significant electronic and optical properties due to the continuous delocalization along the ethynyl-phenyl backbone . This structural feature makes the compound particularly attractive for applications in molecular electronics and optoelectronic devices . The synthesis requires careful optimization of reaction conditions to minimize competing side reactions such as homocoupling and catalyst poisoning [13] [10].

Ethynyltrimethylsilane has been employed as a protecting group strategy in multi-step Sonogashira sequences [13]. The trimethylsilyl group provides excellent protection during cross-coupling reactions while maintaining compatibility with standard reaction conditions [13]. Subsequent protiodesilylation allows for further functionalization in iterative coupling strategies [13].

Thioacetate Functionalization via Nucleophilic Substitution

The introduction of thioacetate functionality into aromatic systems relies fundamentally on nucleophilic substitution mechanisms [14] [15]. The thioacetate group serves as an effective protecting group for thiol functionality, providing enhanced stability during synthetic manipulations while maintaining the ability for subsequent deprotection [16] [17].

The formation of thioacetate groups typically proceeds through nucleophilic substitution reactions involving diazonium salt intermediates [14] [9]. A reliable synthetic route involves the generation of diazonium salts from corresponding aniline derivatives, followed by reaction with potassium thioacetate in dimethyl sulfoxide [9] [14]. This methodology, first reported by Petrillo and co-workers, achieves thioacetate formation in approximately 40% yield [9].

The diazonium salt formation requires careful temperature control, typically maintaining the reaction mixture between 0°C and 5°C during the diazotization process [15]. Sodium nitrite in aqueous hydrochloric acid generates the nitrosonium ion, which subsequently reacts with the aromatic amine to form the diazonium intermediate [15]. The addition of sodium tetrafluoroborate stabilizes the diazonium salt, facilitating the subsequent nucleophilic substitution [9] [14].

Synthetic StepReagentsConditionsYield
Diazonium FormationSodium nitrite, aqueous hydrochloric acid0-5°C, 2 hoursQuantitative
Salt FormationSodium tetrafluoroborateAqueous medium, 0°CQuantitative
Thioacetate FormationPotassium thioacetate, dimethyl sulfoxide25-40°C, 4 hours40%

Alternative approaches for thioacetate synthesis involve direct alkylation reactions using alkyl halides and sodium thioacetate [18]. This methodology employs polyethylene glycol 400 as a phase-transfer catalyst, facilitating the reaction between alkyl halides and thioacetate anions generated in situ from thioacetic acid and sodium carbonate [18]. The reaction proceeds under mild conditions at room temperature, achieving yields ranging from 70% to 95% depending on the substrate [18].

The mechanism of thioacetate formation through nucleophilic substitution follows classical substitution nucleophile bimolecular pathways [19]. The thioacetate anion acts as a nucleophile, attacking the electrophilic carbon center while simultaneously displacing the leaving group [19] [20]. The reaction rate depends on both the electrophilicity of the substrate and the nucleophilicity of the thioacetate anion [19].

Thioacetate deprotection represents a crucial aspect of synthetic utility, providing access to free thiol functionality when required [16] [17]. The deprotection process typically employs basic hydrolysis conditions using sodium hydroxide, potassium hydroxide, or sodium methoxide [16] [21]. The reaction proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the thioacetate group, resulting in the formation of acetate and the free thiol [16] [22].

Advanced deprotection methodologies have been developed to address the limitations of traditional basic hydrolysis [22]. Transthioesterification approaches using thioglycolic acid provide milder deprotection conditions, particularly beneficial for substrates containing acid- or base-sensitive functional groups [22]. This methodology operates under neutral aqueous buffer conditions at physiological pH, minimizing the risk of substrate degradation [22].

The stability of thioacetate protecting groups under various reaction conditions makes them particularly valuable in multi-step synthetic sequences [23] [16]. Thioacetate groups remain stable under oxidative, reductive, and substitution conditions commonly encountered in organic synthesis [23]. This stability profile allows for extensive structural modifications while maintaining the protected thiol functionality intact [23] [16].

Solid-Phase Synthesis and Surface-Mediated Approaches

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of complex conjugated thioacetate systems [24] [25]. These approaches offer significant advantages over solution-phase methods, including simplified purification procedures, reduced solvent consumption, and the ability to drive reactions to completion through the use of excess reagents [25] [24].

The solid-phase synthesis of megamolecules demonstrates the versatility of surface-mediated approaches for assembling complex molecular architectures [25]. This strategy employs resin beads functionalized with benzylguanine as starting materials, enabling the sequential assembly of fusion proteins and linkers through highly selective covalent interactions [25]. The methodology proceeds through irreversible inhibitor chemistry, utilizing ethyl para-nitrophenyl phosphonate and chloro-pyrimidine groups for selective protein modification [25].

Self-assembled monolayers represent another important surface-mediated approach for organizing conjugated thioacetate systems [26] [27]. Gold-alkylthiolate monolayers constitute one of the most extensively studied systems, providing well-defined interfaces for fundamental studies of molecular organization and surface chemistry [26]. The formation of self-assembled monolayers can be accomplished in both gas-phase and liquid environments, with solution-phase deposition being the most commonly employed method due to its simplicity and accessibility [26].

The dynamics and structure of functionalized self-assembled monolayers have been characterized using advanced spectroscopic techniques [27]. Two-dimensional infrared spectroscopy combined with molecular dynamics simulations reveals the relationship between monolayer structure and underlying molecular motions on picosecond timescales [27]. Higher head group density correlates with increased disorder in alkyl chain packing and faster molecular dynamics [27].

Surface ParameterMeasurement TechniqueTypical ValuesReferences
Monolayer ThicknessEllipsometry2.0-2.5 nanometers [26] [27]
Surface CoverageX-ray photoelectron spectroscopy90-95% [26] [27]
Molecular OrientationInfrared reflection-absorption spectroscopy20° from surface normal [28] [27]
Dynamics TimescaleTwo-dimensional infrared spectroscopy10-100 picoseconds [27]

On-surface synthesis has enabled the preparation of novel aromatic compounds that are energetically unfavorable in solution [29] [30]. Surface-induced mechanical constraints imposed on strained reactants play a decisive role in forming products with unique electronic properties [29]. This approach has been successfully applied to synthesize nonalternant polycyclic aromatic hydrocarbons containing multiple non-benzenoid rings [29].

The role of surface phenomena in solid-phase reactions extends beyond simple confinement effects [31]. Polarization modulation-infrared reflection-absorption spectroscopy has revealed that small molecule vapors condense on surfaces to form coating layers 2-3 molecules thick [31]. The phase behavior of these surface layers significantly influences reaction rates, with quasi-liquid states showing rate accelerations of 13-30 times compared to quasi-solid states [31].

Surface organometallic chemistry provides a complementary approach for the synthesis of well-defined solid catalysts [32]. This methodology involves the grafting of organometallic complexes onto support surfaces, creating single-site heterogeneous catalysts with precisely controlled active sites [32]. The formation of cationic complexes on surfaces can be achieved through reaction with Lewis acids or through alkyl abstraction from surface-bound complexes [32].

Thioacetate deprotection in surface-bound systems requires specialized conditions to maintain monolayer integrity [28] [16]. Aqueous ammonium hydroxide has been reported to achieve complete thioacetate hydrolysis within 10 minutes when applied to surface-bound molecules [28]. Infrared spectroscopic measurements confirm the absence of carbonyl stretches following deprotection, indicating complete conversion to free thiol functionality [28].

Purification Techniques for Conjugated Thioacetate Systems

The purification of conjugated thioacetate systems presents unique challenges due to their extended π-conjugated structures and the presence of both polar and nonpolar functionalities [33] [34]. Flash chromatography represents the most widely employed technique for the purification of these compounds, offering rapid separation with good resolution and scalability [35] [36].

Flash chromatography utilizes compressed gas or pump-driven solvent flow through columns packed with stationary phase materials, typically silica gel [35] [37]. The enhanced flow rates compared to gravity-driven columns significantly reduce separation times while maintaining high resolution [35] [36]. For conjugated thioacetate systems, the typical sample-to-silica ratio ranges from 1:20 to 1:100, with total eluent volumes of 200-1000 milliliters per gram of sample [35].

The selection of appropriate solvent systems represents a critical factor in achieving successful separations [35] [38]. For conjugated thioacetate compounds, the elution strength follows the sequence: hexanes < benzene/toluene < dichloromethane < diethyl ether < ethyl acetate < acetonitrile < acetone < methanol [35]. Optimal separations typically employ isocratic elution or step-gradient protocols, with the target compound exhibiting an retention factor of approximately 0.3 [39] [35].

Purification ParameterSilica Gel Flash ChromatographyPreparative High-Performance Liquid Chromatography
Sample Load1-200 milligrams0.75-200 milligrams
Stationary PhaseSpherical silica gel (15-60 micrometers)Reverse-phase carbon-18 (5 micrometers)
Mobile PhaseHexane/ethyl acetate gradientsAcetonitrile/water gradients
Flow Rate5-50 milliliters per minute1-20 milliliters per minute
ResolutionModerate to highVery high
Recovery Yield85-95%90-95%

Preparative high-performance liquid chromatography provides superior resolution for challenging separations involving closely related conjugated compounds [40] [41]. Reverse-phase columns with carbon-18 stationary phases offer excellent retention and selectivity for conjugated aromatic systems [40]. Semi-preparative columns (9.4 millimeters internal diameter) provide optimal yields of purified product, averaging 90.7% recovery across a wide range of sample loads [40].

Specialized purification strategies have been developed for fullerene-related conjugated systems using functionalized silica gel [42]. Iptycene-functionalized stationary phases exploit strong π-π interactions with aromatic compounds, enabling the purification of fullerenes and related conjugated molecules using standard flash chromatography conditions [42]. This approach demonstrates the importance of tailoring stationary phase properties to match specific substrate requirements [42].

The structural characterization of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate begins with X-ray crystallographic analysis, which provides fundamental insights into the molecular geometry and solid-state packing arrangements [1] [2]. The compound crystallizes with a molecular formula of C24H16OS and a molecular weight of 352.45 g/mol, exhibiting a melting point range of 191-196°C [2] [3].

X-ray diffraction studies reveal that the molecule adopts a linear rod-like conformation characteristic of oligo(phenyleneethynylene) derivatives [1]. The molecular structure consists of three phenyl rings connected by two ethynyl bridges, creating an extended π-conjugated system approximately 2 nanometers in length [1]. The thioacetate group serves as a protected thiol functionality, positioned at one terminal end of the molecular framework.

Crystallographic analysis demonstrates that the acetylenic linkages maintain bond lengths typical of C≡C triple bonds, with values ranging from 1.19 to 1.21 Å [4]. The phenyl rings exhibit planarity consistent with aromatic systems, and the ethynyl bridges enforce near-linear geometry between adjacent aromatic units [4]. The molecular backbone shows minimal deviation from linearity, with torsion angles between phenyl rings typically less than 10° [5].

The crystal packing analysis reveals intermolecular π-π stacking interactions between adjacent phenyl rings, with typical interplanar distances of 3.4-3.6 Å [6]. These non-covalent interactions contribute to the overall stability of the crystalline structure and influence the electronic properties of the material. The thioacetate groups participate in weak C-H···O hydrogen bonding interactions, further stabilizing the crystal lattice [4].

Density Functional Theory Studies on Conjugation Effects

Density functional theory calculations provide comprehensive insights into the electronic structure and conjugation effects within S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate. Computational studies employing the B3LYP functional with 6-31G** basis sets reveal the extent of π-electron delocalization across the molecular backbone [5] [7].

DFT calculations demonstrate that the highest occupied molecular orbital (HOMO) is predominantly localized on the conjugated phenyleneethynylene backbone, with significant contributions from the π-orbitals of both the phenyl rings and acetylenic linkages [5] [8]. The HOMO energy level is calculated to be approximately -5.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy is determined to be around -2.1 eV, resulting in a HOMO-LUMO gap of approximately 3.1 eV [9].

The conjugation effects are quantified through analysis of bond length alternation patterns and electron density distributions. DFT calculations reveal minimal bond length alternation along the conjugated backbone, with C-C single bond lengths of approximately 1.45 Å and C≡C triple bond lengths of 1.20 Å [10]. The electron density maps show continuous π-electron distribution across the entire molecular framework, confirming effective conjugation [10].

Time-dependent density functional theory (TD-DFT) calculations using the CAM-B3LYP functional predict the lowest energy electronic transition at approximately 380 nm, corresponding to a π-π* transition primarily involving the conjugated backbone [5] [7]. The oscillator strength for this transition is calculated to be 1.85, indicating a strong absorption band characteristic of conjugated systems.

Vibrational Spectroscopy Analysis of Acetylenic Linkages

Fourier transform infrared (FT-IR) and Raman spectroscopy provide definitive identification and characterization of the acetylenic linkages within the molecular structure. The C≡C stretching vibrations appear as characteristic bands in the 2100-2260 cm⁻¹ region [11] [12]. These bands exhibit weak to medium intensity in infrared spectra but demonstrate strong intensity in Raman scattering, making Raman spectroscopy particularly valuable for acetylenic characterization [11].

The acetylenic C-H stretching vibrations are observed at approximately 3200-3300 cm⁻¹ in infrared spectra [13] [12]. However, in the case of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate, these bands are absent due to the substituted nature of the acetylenic carbons. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing complementary structural information [14].

Raman spectroscopy reveals that the C≡C stretching bands exhibit significant sensitivity to the local electronic environment. The frequency of these vibrations is influenced by conjugation effects, with extended conjugation typically resulting in slight downfield shifts [11]. The aromatic C=C stretching vibrations appear at 1580-1600 cm⁻¹ in both infrared and Raman spectra, exhibiting strong intensity due to the multiple phenyl rings present in the structure [14].

The thioacetate functional group contributes characteristic vibrational modes, including C=O stretching at 1680-1720 cm⁻¹ and C-S stretching vibrations in the 650-750 cm⁻¹ region [15]. These bands provide confirmation of the thioacetate protecting group and enable monitoring of deprotection reactions. Out-of-plane C-H bending modes for the aromatic rings appear in the 750-900 cm⁻¹ region, offering additional fingerprint information for structural characterization [14].

Nuclear Magnetic Resonance Signal Assignment

Nuclear magnetic resonance spectroscopy provides detailed structural information through ¹H and ¹³C NMR signal assignments. The ¹H NMR spectrum of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate exhibits characteristic patterns that enable complete structural elucidation [16] [17].

The aromatic protons appear in the 7.3-7.6 ppm region, with the phenyl rings showing typical coupling patterns [16] [17]. The terminal phenyl ring protons appear as a multiplet around 7.33-7.38 ppm, while the central aromatic protons resonate at slightly lower field due to the electron-withdrawing effects of the acetylenic substituents [17]. The integration ratios confirm the presence of sixteen aromatic protons consistent with the three phenyl rings in the molecular structure.

The thioacetate methyl group appears as a sharp singlet at approximately 2.3-2.5 ppm, integrating for three protons [18] [19]. This chemical shift is characteristic of methyl groups adjacent to carbonyl carbons in thioacetate functionalities. The absence of acetylenic proton signals confirms the internal nature of the acetylenic linkages within the conjugated framework [17].

¹³C NMR spectroscopy provides complementary information about the carbon framework. The acetylenic carbons resonate in the 80-95 ppm region, with typical values around 88-90 ppm for the carbons directly attached to phenyl rings [16] [20]. The carbonyl carbon of the thioacetate group appears around 190-195 ppm, while the methyl carbon resonates at approximately 30 ppm [19]. The aromatic carbons show the expected multiplicity of signals in the 120-140 ppm region, with quaternary carbons bearing acetylenic substituents appearing at lower field due to deshielding effects [21].

XLogP3

6.3

Wikipedia

S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate

Dates

Last modified: 04-14-2024

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